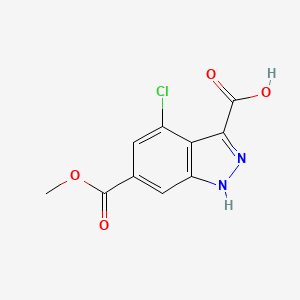

4-chloro-6-methoxycarbonyl-1H-indazole-3-carboxylic acid

Description

4-Chloro-6-methoxycarbonyl-1H-indazole-3-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with chlorine at position 4, a methoxycarbonyl group at position 6, and a carboxylic acid moiety at position 3.

Properties

IUPAC Name |

4-chloro-6-methoxycarbonyl-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O4/c1-17-10(16)4-2-5(11)7-6(3-4)12-13-8(7)9(14)15/h2-3H,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKWQEYZBAPDEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C1)Cl)C(=NN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301242361 | |

| Record name | 6-Methyl 4-chloro-1H-indazole-3,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301242361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885523-16-0 | |

| Record name | 6-Methyl 4-chloro-1H-indazole-3,6-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885523-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl 4-chloro-1H-indazole-3,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301242361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-chloro-6-methoxycarbonyl-1H-indazole-3-carboxylic acid can be achieved through several methods. One common approach involves the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation using oxygen as the terminal oxidant . Another method includes the reductive cyclization of 2-azidobenzaldehydes and amines without the use of catalysts or solvents . Industrial production methods often employ these optimized synthetic schemes to achieve high yields and minimal byproducts.

Chemical Reactions Analysis

4-chloro-6-methoxycarbonyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Cyclization: The compound can undergo intramolecular cyclization to form different heterocyclic structures.

Scientific Research Applications

4-chloro-6-methoxycarbonyl-1H-indazole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 4-chloro-6-methoxycarbonyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs include:

Substituent Effects on Physicochemical Properties

Halogen Effects :

- Chlorine vs. Bromine : Bromine increases molar mass (e.g., 257.04 g/mol for Br vs. 210.62 g/mol for Cl in 6-chloro-4-methyl analog) and may enhance lipophilicity. Chlorine, being smaller, could improve solubility .

- Chlorine vs. Fluorine : Fluorine’s electronegativity lowers pKa (e.g., pKa 9.69 in the 4-fluoro analog ) compared to chlorine, which may increase acidity in the target compound.

- Carboxylic Acid (COOH): Increases hydrophilicity and acidity. The 6-chloro-4-methyl analog has a pKa of 2.78, suggesting strong acidity due to electron-withdrawing substituents .

Predicted Properties of the Target Compound

Based on structural analogs:

- Molecular Formula : Likely C₁₀H₇ClN₂O₄ (assuming methoxycarbonyl and carboxylic acid groups).

- Molar Mass : ~258.63 g/mol (similar to brominated analogs ).

- pKa : Expected to be lower than the 4-fluoro analog (pKa ~9.69 ) due to chlorine’s stronger electron-withdrawing effect.

- Density/Boiling Point : Likely between 1.492 g/cm³ (fluoro analog ) and 1.550 g/cm³ (chloro-methyl analog ).

Research Findings and Trends

- Electronic Effects : Methoxycarbonyl and chlorine substituents synergistically increase the indazole core’s electrophilicity, favoring reactions like nucleophilic aromatic substitution .

- Biological Relevance : Carboxylic acid moieties enhance binding to enzymatic active sites, as seen in kinase inhibitors .

- Synthetic Utility : Halogenated indazoles serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures .

Biological Activity

4-Chloro-6-methoxycarbonyl-1H-indazole-3-carboxylic acid (CAS No. 885523-16-0) is a heterocyclic compound belonging to the indazole family. Indazoles are recognized for their diverse biological activities, making them valuable in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and features distinct functional groups that contribute to its reactivity and biological interactions. The presence of a chloro group and a methoxycarbonyl group enhances its potential as an enzyme inhibitor and therapeutic agent .

This compound operates primarily through enzyme inhibition. It binds to specific enzymes, disrupting their normal functions and thereby modulating various biochemical pathways. This mechanism is crucial in its potential applications in cancer therapy, anti-inflammatory treatments, and antimicrobial activities .

Anticancer Properties

Research indicates that indazole derivatives, including this compound, exhibit significant anticancer activities. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .

Case Study:

A study involving the treatment of human cancer cell lines with this compound showed a dose-dependent reduction in cell viability, suggesting its potential as a lead compound for anticancer drug development .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. It has been reported to reduce the expression of pro-inflammatory cytokines and inhibit pathways involved in inflammation, such as NF-kB activation .

Research Findings:

In models of endometriosis, treatment with this compound significantly decreased inflammation markers, highlighting its therapeutic potential in inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of indazole derivatives have been explored, with findings indicating effectiveness against various bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis presents a promising avenue for developing new antibiotics .

Data Summary Table

Q & A

Q. How can conflicting NMR data (e.g., splitting patterns) be reconciled for derivatives?

- Methodological Answer : Variable-temperature NMR (VT-NMR) resolves dynamic effects like rotational isomerism. For example, broadening of methoxy signals at low temperatures (-40°C) confirms restricted rotation. 2D NMR (COSY, HSQC) assigns overlapping proton environments in complex derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.